4-Bromo-2-cyclopropoxypyrimidine
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Overview
Description
4-Bromo-2-cyclopropoxypyrimidine is a heterocyclic organic compound featuring a bromine atom and a cyclopropoxy group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopropoxypyrimidine typically involves the bromination of a pyrimidine precursor. One common method includes the reaction of 2-cyclopropoxypyrimidine with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyclopropoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-cyclopropoxy-4-aminopyrimidine .
Scientific Research Applications
4-Bromo-2-cyclopropoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Materials Science: The compound is used in the development of novel materials with specific electronic or photophysical properties.
Biological Research: It is employed in the study of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopropoxypyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
- 2-Bromo-4-cyclopropoxypyrimidine
- 4-Chloro-2-cyclopropoxypyrimidine
- 4-Bromo-2-methoxypyrimidine
Comparison: 4-Bromo-2-cyclopropoxypyrimidine is unique due to the presence of both a bromine atom and a cyclopropoxy group, which confer distinct reactivity and properties compared to its analogs. For instance, the bromine atom allows for selective substitution reactions, while the cyclopropoxy group can influence the compound’s electronic characteristics .
Properties
Molecular Formula |
C7H7BrN2O |
---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
4-bromo-2-cyclopropyloxypyrimidine |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-4-9-7(10-6)11-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
AIIOPFSONUTHAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=CC(=N2)Br |
Origin of Product |
United States |
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